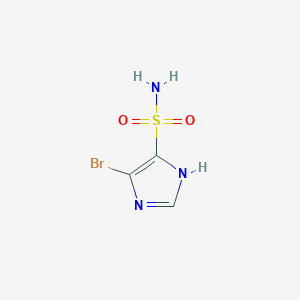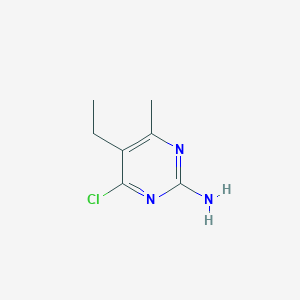
1-((1-(2-(m-トリルオキシ)アセチル)アゼチジン-3-イル)メチル)ピロリジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrrolidine-2,5-dione moiety, and a m-tolyloxyacetyl group
科学的研究の応用
1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
Target of Action
Azetidines and pyrrolidines are classes of compounds that have been found to exhibit diversified biological and pharmacological activity . They are often used as building blocks in the synthesis of various bioactive compounds .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as the one , can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a variety of biological effects .
Pharmacokinetics
The physicochemical properties of a compound, including its solubility and stability, can influence its pharmacokinetic profile .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of an appropriate precursor under basic conditions. The m-tolyloxyacetyl group can be introduced via an acylation reaction using m-tolyloxyacetyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the azetidine intermediate with pyrrolidine-2,5-dione under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
類似化合物との比較
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and its analogs are structurally related and have comparable chemical properties.
Uniqueness: 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is unique due to the presence of the m-tolyloxyacetyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
1-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-3-2-4-14(7-12)23-11-17(22)18-8-13(9-18)10-19-15(20)5-6-16(19)21/h2-4,7,13H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWQXSZGDADEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)








![2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2489242.png)

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)

